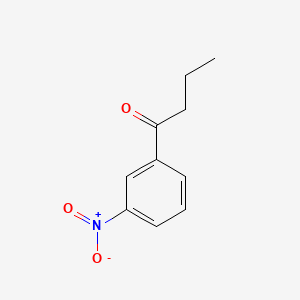
甲基4-(4-甲基苯甲酰)苯甲酸酯
描述
“Methyl 4-(4-methylbenzoyl)benzoate” is an organic compound that belongs to the category of aromatic esters. It is characterized by a benzene ring connected to an ester functional group .
Synthesis Analysis
The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid .Molecular Structure Analysis
The molecular formula of “Methyl 4-(4-methylbenzoyl)benzoate” is C16H14O3 . The structure of the compound is similar to that of phenyl benzoate and 4-methyl-phenyl benzoate, with somewhat different bond parameters .Chemical Reactions Analysis
Esters, including “Methyl 4-(4-methylbenzoyl)benzoate”, can react with acids to liberate heat along with alcohols and acids . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
“Methyl 4-(4-methylbenzoyl)benzoate” is a colorless liquid at room temperature . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .科学研究应用
厌氧降解研究
已对甲基4-(4-甲基苯甲酰)苯甲酸酯进行了厌氧降解过程的研究。Lahme等人(2012年)对4-甲基苯甲酸的厌氧降解进行的研究揭示了涉及4-甲基苯甲酰辅酶A的特定途径。这项研究为芳香族化合物的微生物降解过程提供了见解,突出了甲基4-(4-甲基苯甲酰)苯甲酸酯在生物修复工作中的环境相关性(Lahme et al., 2012)。
光谱分析和结构阐明
在化学领域,Şahin等人(2015年)对(E)-甲基-4-[(2-苯基肼基)甲基]苯甲酸酯的合成和光谱分析进行了研究。这项工作侧重于利用各种光谱技术对化合物的结构进行阐明,展示了甲基4-(4-甲基苯甲酰)苯甲酸酯在合成化学和材料科学中的重要性(Şahin等人,2015年)。
色谱应用
Francotte(1998年)探讨了甲基4-(4-甲基苯甲酰)苯甲酸酯衍生物在改善色谱分辨率方面的应用。这项研究突出了该化合物在分析化学中的实用性,特别是在手性醇的对映异构体分离中的应用,这对药物应用至关重要(Francotte, 1998)。
环境微生物学
Cowles等人(2000年)研究了假单胞菌中芳香族酸降解的调控途径,其中类似于甲基4-(4-甲基苯甲酰)苯甲酸酯的化合物发挥了重要作用。这项研究深入了解了微生物代谢及其在环境生物技术中的潜在应用(Cowles et al., 2000)。
作用机制
Target of Action
Methyl 4-(4-methylbenzoyl)benzoate is a complex compound with potential antimicrobial activity
Mode of Action
It is suggested that similar compounds exert toxic effects on the nervous system of parasites, resulting in their death
Biochemical Pathways
Benzimidazole molecules, which share a similar structure, have been found to be effective against various strains of microorganisms . This suggests that Methyl 4-(4-methylbenzoyl)benzoate may interact with similar biochemical pathways.
Result of Action
Based on its potential antimicrobial activity , it can be hypothesized that the compound may interfere with the growth and proliferation of microorganisms.
安全和危害
生化分析
Biochemical Properties
Methyl 4-(4-methylbenzoyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the benzoyl-CoA pathway, such as 4-methylbenzoyl-CoA ligase and 4-methylbenzoyl-CoA reductase . These interactions are crucial for the compound’s role in metabolic processes, particularly in the degradation of aromatic compounds.
Cellular Effects
Methyl 4-(4-methylbenzoyl)benzoate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in Magnetospirillum sp. strain pMbN1, the compound mediates the repression of anaerobic 4-methylbenzoate and succinate utilization . This indicates that Methyl 4-(4-methylbenzoyl)benzoate can modulate metabolic pathways and cellular responses to environmental changes.
Molecular Mechanism
The molecular mechanism of Methyl 4-(4-methylbenzoyl)benzoate involves its binding interactions with specific biomolecules. It acts as a substrate for enzymes in the benzoyl-CoA pathway, where it undergoes enzymatic transformations . The compound’s interaction with 4-methylbenzoyl-CoA ligase and 4-methylbenzoyl-CoA reductase is essential for its role in the degradation of aromatic compounds. These interactions lead to changes in gene expression and enzyme activity, thereby influencing metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(4-methylbenzoyl)benzoate can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, the repression of 4-methylbenzoate and succinate utilization in Magnetospirillum sp. strain pMbN1 is influenced by the temporal separation of the benzoyl-CoA and 4-methylbenzoyl-CoA pathways . This indicates that the compound’s effects can vary depending on the duration of exposure and environmental conditions.
Dosage Effects in Animal Models
The effects of Methyl 4-(4-methylbenzoyl)benzoate vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact . Studies on the pharmacokinetics and tissue distribution of similar compounds, such as Methyl 3,4-dihydroxybenzoate, have shown that dosage can significantly influence the compound’s bioavailability and systemic clearance . These findings suggest that careful consideration of dosage is essential for understanding the compound’s effects in vivo.
Metabolic Pathways
Methyl 4-(4-methylbenzoyl)benzoate is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. It interacts with enzymes such as 4-methylbenzoyl-CoA ligase and 4-methylbenzoyl-CoA reductase, which are crucial for its role in the benzoyl-CoA pathway . These interactions influence metabolic flux and the levels of metabolites, thereby affecting overall metabolic processes.
Transport and Distribution
The transport and distribution of Methyl 4-(4-methylbenzoyl)benzoate within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters . Understanding these interactions is essential for determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
Methyl 4-(4-methylbenzoyl)benzoate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location.
属性
IUPAC Name |
methyl 4-(4-methylbenzoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWAVMDPONAQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214352 | |
| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64141-11-3 | |
| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064141113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



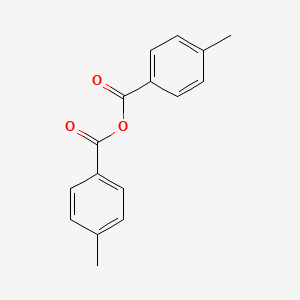

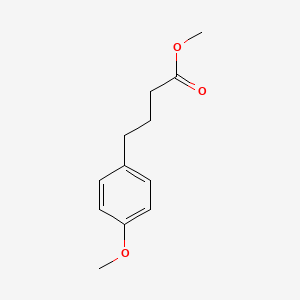

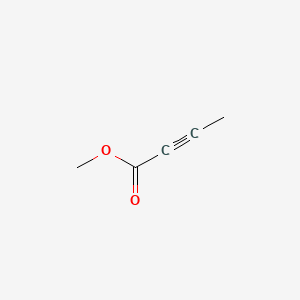


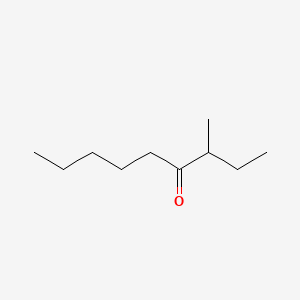

![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)

